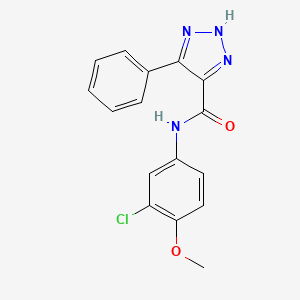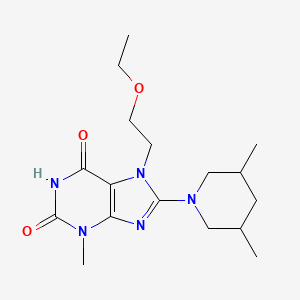
15-Stachen-19-ol; Erythroxylol A; 15-Beyeren-19-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Stachen-19-ol, also known as Erythroxylol A or 15-Beyeren-19-ol, is an organic compound with the CAS number 20107-90-8. This compound is a diterpenoid, which is a type of chemical compound composed of four isoprene units and is often found in essential oils and resins. It is particularly noted for its presence in the heartwood of certain plants, such as Erythroxylum monogynum .
Preparation Methods
The preparation of 15-Stachen-19-ol can be achieved through various synthetic routes. One common method involves the extraction from natural sources, such as the heartwood of Erythroxylum monogynum. The essential oil is obtained through steam distillation, followed by chromatographic separation to isolate the compound . Industrial production methods may involve more complex synthetic routes, including the use of specific catalysts and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
15-Stachen-19-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert 15-Stachen-19-ol to its corresponding ketone or aldehyde forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol form using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound using reagents like bromine or chlorine under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation with potassium permanganate can yield 15-Stachen-19-one, while reduction with lithium aluminum hydride can produce 15-Stachen-19-ol .
Scientific Research Applications
15-Stachen-19-ol has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to inflammation and microbial infections.
Industry: It is used in the formulation of fragrances and flavors due to its presence in essential oils
Mechanism of Action
The mechanism of action of 15-Stachen-19-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase .
Comparison with Similar Compounds
15-Stachen-19-ol can be compared with other diterpenoids, such as:
15-Stachen-19-one: An oxidized form of 15-Stachen-19-ol with similar chemical properties but different biological activities.
Erythroxylol B: Another diterpenoid found in the same plant species, with distinct chemical and biological properties.
Beyerene: A related diterpenoid with a similar structure but different functional groups.
The uniqueness of 15-Stachen-19-ol lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H32O |
|---|---|
Molecular Weight |
288.5 g/mol |
IUPAC Name |
[(1R,5R,9S,13S)-5,9,13-trimethyl-5-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol |
InChI |
InChI=1S/C20H32O/c1-17-9-5-16-19(3)8-4-7-18(2,14-21)15(19)6-10-20(16,13-17)12-11-17/h11-12,15-16,21H,4-10,13-14H2,1-3H3/t15?,16?,17-,18+,19-,20+/m1/s1 |
InChI Key |
CIGQQQTZOIDQQR-SGWMQEFOSA-N |
Isomeric SMILES |
C[C@]12CCC3[C@@]4(CCC[C@@](C4CC[C@@]3(C1)C=C2)(C)CO)C |
Canonical SMILES |
CC12CCC3C4(CCCC(C4CCC3(C1)C=C2)(C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14101367.png)
![4-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B14101368.png)
![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14101371.png)
![1-(3,4-Dichlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101374.png)
![5-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14101376.png)

![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14101394.png)
![Methyl 4-[2-(6-ethoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14101402.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-2-acetyloxy-3-benzamido-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14101421.png)
![(2Z)-6-methyl-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B14101437.png)
![N-[3-(methylsulfanyl)phenyl]-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B14101459.png)

